Azaprophen

Description

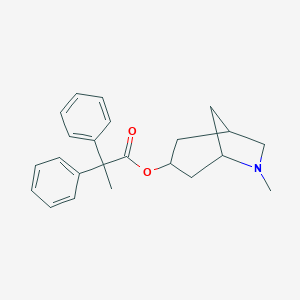

Structure

3D Structure

Propriétés

Numéro CAS |

107010-27-5 |

|---|---|

Formule moléculaire |

C23H27NO2 |

Poids moléculaire |

349.5 g/mol |

Nom IUPAC |

(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate |

InChI |

InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3 |

Clé InChI |

WOMCGBFNBSIIEA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |

SMILES canonique |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |

Synonymes |

6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate azaprophen azaprophen hydrochloride |

Origine du produit |

United States |

Chemical Synthesis and Methodological Advancements

Established Synthetic Pathways for Azaprophen and its Analogues

Conventional synthetic routes to this compound and its structural relatives typically involve multi-step sequences that construct the characteristic 6-azabicyclo[3.2.1]octane framework. These methods often rely on well-established chemical transformations and the use of readily available starting materials.

Conventional Multistep Chemical Synthesis Strategies

A common strategy for the synthesis of the 6-azabicyclo[3.2.1]octane skeleton, the core of this compound, is through the construction of tropinone (B130398) or its derivatives. Tropinone is a versatile intermediate that can be modified to introduce the desired functionalities. One established method begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This starting material can be converted in a three-step sequence to various 6-substituted 6-azabicyclo[3.2.1]octan-3-ones, which are direct precursors to this compound analogues. rsc.org The process involves the opening of the lactone ring with an appropriate amine, followed by reduction and subsequent oxidation to yield the bicyclic ketone. rsc.org

Another classical approach is the Robinson-Schöpf synthesis of tropinone, which involves a double Mannich reaction. While historically significant for the synthesis of tropane (B1204802) alkaloids, this method can be adapted for the synthesis of this compound precursors.

More direct approaches to substituted 6-azabicyclo[3.2.1]octanes have also been developed. For instance, a tandem Horner-Emmons olefination-conjugate addition reaction of N-acetylamides has been utilized to create 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org Furthermore, intramolecular cyclization reactions of aziridines with π-nucleophiles provide a route to this bicyclic system. nih.gov The success of this latter method is highly dependent on the nature of the substituent on the aziridine (B145994) nitrogen. nih.gov

Isolation and Characterization of Key Synthetic Intermediates

The isolation and characterization of intermediates are crucial for optimizing reaction conditions and confirming the stereochemistry of the products. In the synthesis of the 6-azabicyclo[3.2.1]octane core, key intermediates include various substituted cyclohexanones and the bicyclic ketones themselves. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for their characterization.

For instance, in the synthesis of tropinone-thiazole derivatives, the structures of the synthesized compounds were confirmed using 1H NMR, 13C NMR, and LC-ESI-HRMS analysis. The 1H NMR spectra of these tropinone analogues showed characteristic signals for the hydrogen atom in the thiazole (B1198619) ring, while the 13C NMR spectra displayed signals confirming the presence of the thiazole ring and the C=N group.

The structures and stereochemistries of various 6-azabicyclo[3.2.1]octene derivatives, which can be by-products in related syntheses, have been determined using a variety of NMR techniques. rsc.org These include the measurement of long-range 13C–1H coupling constants through selective two-dimensional INEPT experiments. rsc.org

Below are representative spectroscopic data for key intermediates and analogues related to this compound synthesis.

| Compound Name | Spectroscopic Data |

| Tropinone | 1H NMR (CDCl3, ppm): δ 2.40 (s, 3H), 2.23-2.55 (m, 3H), 1.90 (m, 1H), 1.72 (m, 1H). 13C NMR (CDCl3, ppm): δ 199.8, 61.3, 59.2, 45.0, 37.7, 29.8, 29.3. |

| 6-Phenyl-8-azabicyclo[3.2.1]octan-3-one | 1H NMR (CDCl3, ppm): δ 7.53 (s, 1H), 7.21 (m, 3H, pyridinyl 3H), 4.19 (d, 1H, J= 6.7 Hz), 3.48 (t, 1H, J= 6.0 Hz), 2.85 (ddd, 1H, J= 18.6, 5.7, 1.8 Hz), 2.40 (s, 3H, methyl H), 2.34-2.49 (m, 3H), 1.92 (m, 1H), 1.74 (m, 1H). 13C NMR (CDCl3, ppm): δ 200.8, 154.5, 149.5, 148.9, 136.1, 130.6, 127.0, 122.6, 60.8, 58.9, 45.5, 37.6, 29.7, 28.7. |

| Tropane Alkaloid Analogue | FT-IR (cm-1): Characteristic peaks for tropane alkaloids and their derivatives often show absorptions corresponding to C-N stretching, C=O stretching (if a ketone is present), and various C-H bending and stretching vibrations. The inclusion of these molecules in cyclodextrins can cause shifts in these peaks, indicating interaction with the host molecule. |

Innovative and Streamlined Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally benign routes to complex molecules like this compound. Chemoenzymatic cascade reactions have emerged as a powerful tool for the synthesis of bridged bicyclic nitrogen heterocycles.

Chemoenzymatic Cascade Reactions for Bridged Bicyclic Nitrogen Heterocycles

A significant breakthrough has been the development of a one-pot chemoenzymatic cascade that combines iridium photocatalysis with ene reductases (EREDs) to synthesize the 6-azabicyclo[3.2.1]octane scaffold. nih.gov This approach is particularly noteworthy as it utilizes readily available N-phenylglycines and cyclohexenones, which can be derived from biomass. nih.gov The resulting 6-azabicyclo[3.2.1]octan-3-one can then be further derivatized to 6-azabicyclo[3.2.1]octan-3α-ols, which are key precursors for this compound and its analogues. nih.gov

This chemoenzymatic process has been successfully scaled up to the gram scale, demonstrating its potential for larger-scale production. nih.gov The reaction tolerates a variety of substituents on the N-phenylglycine, including both electron-withdrawing and electron-donating groups. nih.gov

The first step of this innovative cascade reaction involves an iridium-photocatalyzed Giese reaction. In this step, the iridium photocatalyst, upon irradiation with visible light, facilitates the generation of a radical from N-phenylglycine. This radical then adds to a cyclohexenone derivative. This photocatalytic step is crucial for the initial carbon-carbon bond formation that sets the stage for the subsequent enzymatic cyclization.

Following the photocatalytic step, ene reductases (EREDs) play a pivotal and unprecedented role. These enzymes facilitate an intramolecular β-C–H functionalization of the substituted cyclohexanone (B45756) intermediate. nih.gov Mechanistic studies suggest that the reaction requires oxygen, which is believed to produce an oxidized flavin. This oxidized flavin then selectively dehydrogenates the 3-substituted cyclohexanone to form an α,β-unsaturated ketone. This enone intermediate subsequently undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to yield the desired 6-azabicyclo[3.2.1]octan-3-one. nih.gov This novel enzymatic activity for a direct β-C–H functionalization represents a significant advancement in biocatalysis. nih.gov

Mechanistic Elucidation of Enzymatic Dehydrocyclization

A pivotal development in the synthesis of this compound's bicyclic core involves an enzymatic dehydrocyclization reaction facilitated by ene reductases (EREDs). nih.gov Mechanistic studies have revealed a novel metal-free, cofactor-independent pathway for this transformation. nih.gov

The proposed mechanism begins with a highly regioselective enzymatic dehydrogenation of a substituted cyclohexanone substrate. nih.gov This initial step requires dioxygen, which is believed to generate an oxidized flavin cofactor within the enzyme's active site. This oxidized flavin then selectively abstracts hydride from the substrate to form an α,β-unsaturated ketone intermediate. nih.gov

Following the enzymatic dehydrogenation, the second key step is a spontaneous intramolecular Aza-Michael addition. nih.gov Under basic conditions, the nitrogen moiety of the precursor attacks the newly formed electron-deficient double bond, leading to the formation of the bridged 6-azabicyclo[3.2.1]octane ring system. nih.gov

Further investigation through mutagenesis studies has highlighted the critical role of a conserved tyrosine residue within the ene reductase. nih.gov When this tyrosine was mutated to a phenylalanine, the dehydrocyclization efficiency was either completely abolished or dramatically reduced, indicating its essential function in the catalytic process, possibly in promoting the deprotonation of the substrate. nih.gov

Utilization of Readily Available Precursors (e.g., N-phenylglycines, cyclohexenones)

A significant methodological advancement is the development of a one-pot chemoenzymatic cascade that utilizes readily available precursors like N-phenylglycines and cyclohexenones. nih.gov This approach streamlines the synthesis of the 6-azabicyclo[3.2.1]octan-3-one scaffold, a direct precursor to this compound analogues. nih.gov

The process combines iridium photocatalysis with the aforementioned enzymatic reaction catalyzed by EREDs. nih.gov This synergistic one-pot strategy allows for the efficient construction of a diverse range of 6-azabicyclo[3.2.1]octan-3-one derivatives. The substrate scope has been shown to be broad, tolerating both electron-withdrawing and electron-donating groups on the phenyl ring of the N-phenylglycine precursor. nih.gov Research has indicated that substitutions at the meta-position of the aromatic ring tend to result in higher yields compared to those at the para-position. nih.gov

Gram-Scale Synthesis Development and Optimization

The scalability of this novel chemoenzymatic method has been successfully demonstrated through the development and optimization of a gram-scale synthesis. nih.gov By employing a one-pot, two-step reaction protocol, gram-scale quantities of 6-azabicyclo[3.2.1]octan-3-one derivatives were achieved, underscoring the method's practical utility. nih.gov

The optimization of this process is crucial for its application in pharmaceutical development, where larger quantities of intermediates are required. The ability to produce these complex bicyclic scaffolds on a gram scale from simple, readily available starting materials represents a significant improvement over many existing synthetic routes, which can be lengthy and challenging. nih.gov The resulting 6-azabicyclo[3.2.1]octan-3-one products can then be selectively converted to corresponding alcohols through further enzymatic or chemical catalysis, providing a versatile pathway toward this compound and related compounds. nih.gov

Data Tables

Table 1: Evaluation of Ene Reductase (ERED) Mutants in Dehydrocyclization This table shows the impact of mutating a conserved tyrosine residue to phenylalanine on the catalytic efficiency of various ene reductases in the dehydrocyclization reaction.

| Entry | Enzyme | Conversion (%) | Total Turnover Number (TTN) |

| 1 | TOYE-Y168F | 0 | 0 |

| 2 | OYE1-Y196F | 0 | 0 |

| 3 | OYE3-Y196F | 0 | 0 |

| 4 | OPR3-Y190F | 3.8 | 77 |

| Data derived from mutagenesis studies which demonstrate that the conserved tyrosine residue plays an essential role in catalysis. nih.gov |

Advanced Structural Characterization and Conformational Analysis

Experimental Determination of Molecular Structure

Experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the definitive molecular structure of azaprophen in different states.

X-Ray Crystallography for Solid-State Conformation

The molecular structure of this compound, initially assigned through 1H NMR analysis, was conclusively confirmed by X-ray crystallography nih.govacs.orgcolab.wsresearchgate.net. This technique provides a detailed picture of the molecule's arrangement in its solid, crystalline state, revealing precise bond lengths, bond angles, and torsion angles. Studies have reported specific structural parameters for this compound, including a dihedral angle of 112.0° between its two phenyl rings acs.org. Furthermore, the distance between the nitrogen atom and the C-3 oxygen atom was determined to be 3.26 Å acs.org. The X-ray crystallographic data also served as a basis for correlating the solid-state conformation with the solution-state conformation of this compound nih.govacs.orgcolab.wsresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining molecular structure and dynamics in solution. Both proton (1H) and carbon-13 (13C) NMR analyses have been applied to this compound.

The initial structural assignment of this compound was achieved through 1H NMR analysis nih.govacs.orgresearchgate.net. This technique provides information on the chemical environment of hydrogen atoms within the molecule, including their relative positions, connectivity, and neighboring groups. Specific 1H NMR data for this compound (Compound 5: 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate) in CDCl3 solution has been reported, as summarized in the table below tandfonline.com:

Table 1: Selected 1H NMR Chemical Shifts for this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment/Notes |

| 1.31–1.34 | m | 2H | |

| 1.54 | s | 1H | |

| 1.58 | s | 1H | |

| 1.70–1.73 | m | 2H | |

| 1.94 | s | 3H | |

| 2.06–2.08 | m | 1H | |

| 2.10–2.12 | m | 1H | |

| 2.19 | s | 3H | |

| 2.95 | s | 2H | |

| 5.07–5.11 | m | 1H | |

| 7.22–7.33 | m | 10H | Aromatic protons |

Note: Specific assignments for all protons beyond the aromatic region were not detailed in the available literature snippet.

13C NMR isotropic chemical shift data for this compound in both the solid state and in solution (specifically CDCl3 and DMSO-d6) has been utilized to establish a correlation between its solution and solid-state conformations nih.govacs.orgcolab.wsresearchgate.net. The findings from these studies indicated that the solid-state and solution conformations of this compound are similar nih.govacs.orgresearchgate.net. While the application of 13C NMR for conformational insights has been reported, specific isotropic chemical shift values for this compound were not explicitly detailed in the search results.

Computational Approaches to Structural Properties

Computational methods, particularly molecular mechanics calculations, complement experimental techniques by providing theoretical insights into the conformational landscape of molecules.

Molecular Mechanics Calculations for Low-Energy Conformations

Molecular mechanics calculations have been employed to identify the low-energy conformations of this compound nih.govacs.orgresearchgate.net. These computational models predict the most stable spatial arrangements of a molecule by minimizing its potential energy based on classical mechanics principles researchgate.netsinica.edu.tw. The observed solid-state structure of this compound, as determined by X-ray crystallography, was compared against these computationally identified low-energy conformations nih.govacs.orgresearchgate.net. This comparison revealed a close agreement, with the calculated torsional angles within the ester side chain being within ±5° of the torsional angles observed in the X-ray crystal structure acs.org. This consistency between experimental and computational data underscores the accuracy of the molecular mechanics models in predicting the preferred conformations of this compound.

Theoretical Chemistry Applications in Conformational Space Exploration

Theoretical chemistry plays a pivotal role in complementing experimental structural studies, especially in exploring the vast conformational space accessible to a molecule like this compound. Molecular mechanics calculations have been extensively employed to identify low-energy conformations of this compound, providing insights into its preferred spatial arrangements. These calculated structures are then validated against experimental data, such as X-ray crystal structures, demonstrating a close agreement where torsional angles calculated from molecular mechanics are typically within ±5° of those observed experimentally. wikipedia.orgnus.edu.sg

Beyond predicting stable conformations, theoretical chemistry extends to understanding molecular interactions. For instance, computational studies have been utilized to investigate the theoretical interaction of muscarinic antagonists, including this compound, with various biological targets such as vascular endothelial growth factor receptors (VEGF-R1, R2, and R3). uni-freiburg.de These applications involve sophisticated molecular modeling techniques where proteins serve as theoretical tools to simulate and predict binding modes and affinities, thereby exploring the conformational landscape of drug-receptor interactions. uni-freiburg.de

The broader field of computational chemistry, encompassing techniques like geometry optimization and potential energy calculations, is fundamental to drug design and understanding how drug molecules interact with their specific receptors. For flexible molecules, the exploration of their conformational space is a significant challenge. Advanced computational methods, such as molecular dynamics simulations and enhanced sampling techniques (e.g., temperature-accelerated molecular dynamics or replica exchange methods), are crucial for thoroughly sampling these complex conformational landscapes and identifying relevant conformational basins. These theoretical approaches are indispensable for gaining a comprehensive understanding of this compound's structural dynamics and its interactions at a molecular level.

Structure Activity Relationships Sar and Medicinal Chemistry Aspects

Identification and Characterization of Azaprophen's Pharmacophore

A significant aspect of this compound research involves the identification and characterization of its pharmacophore. Molecular modeling studies have been instrumental in this process, providing a basis to account for the relative potency observed among this compound and its various antagonists. iiab.mewikipedia.org This pharmacophore represents the essential structural features required for this compound to bind to and elicit a response from muscarinic receptors. iiab.mewikipedia.org

Design and Synthesis of this compound Analogues for SAR Profiling

The systematic design and synthesis of this compound analogues are crucial for comprehensive SAR profiling. Researchers have synthesized a series of muscarinic receptor ligands, including compounds structurally related to this compound, to evaluate their activity and selectivity across different muscarinic receptor subtypes. uni.luguidetomalariapharmacology.org Pharmacological affinities of these antagonists are typically determined by measuring their pA2 values against methacholine-induced tension responses in guinea pig ileum. uni.lu Further insights into binding affinities are gained through competition assays against [3H]QNB binding in various biological systems, such as guinea pig ileum, rat heart, rat brain, and Chinese hamster ovary (CHO) cells transfected with m1- or m3-muscarinic receptors. uni.lu

Studies on this compound analogues have specifically explored the impact of different ester functionalities on muscarinic activity. It has been observed that certain derivatives, such as the alpha- and beta-benzilate esters (analogues 5 and 6), exhibit potency comparable to that of this compound itself. uni.luguidetomalariapharmacology.org Conversely, diphenylacetate esters (analogues 3 and 4) and the N-(6)-benzyl alpha-isomer (analogue 7) demonstrated reduced potency compared to this compound. uni.luguidetomalariapharmacology.org These findings highlight the importance of the ester moiety in modulating the compound's activity.

Table 1: Potency Comparison of this compound Ester Derivatives Relative to this compound

| Compound Type | Analogue Number | Relative Potency to this compound |

| This compound | 1 | Reference |

| Alpha-benzilate ester | 5 | As potent as this compound |

| Beta-benzilate ester | 6 | As potent as this compound |

| Diphenylacetate ester | 3 | Less potent than this compound |

| Diphenylacetate ester | 4 | Less potent than this compound |

| N-(6)-benzyl alpha-isomer | 7 | Less potent than this compound |

Table 2: Stereochemical Influence on this compound's Muscarinic Potency

| Compound / Isomer | Relative Potency to (+)-Azaprophen |

| (+)-Azaprophen | Reference |

| (-)-Azaprophen enantiomers | Approximately 200 times less potent |

| 3 beta-ol isomer (Analogue 2) | Approximately 50 times less potent |

Rational molecular modification is a cornerstone strategy in drug discovery, aimed at systematically improving the physicochemical and pharmacological properties of lead compounds. uni.luctdbase.org This approach involves a detailed analysis of the target biomolecule's structure and functional aspects to identify critical binding interactions and sites. uni.luctdbase.org Based on this analysis, synthetic molecules are designed with specific structural features and chemical functionalities to mimic or replicate the desired binding interactions and functional properties. uni.luctdbase.org Strategies can include the addition of new chemical groups to enhance water solubility, improve target selectivity, or modify metabolic stability. uni.luctdbase.org Conversely, molecular disjunction approaches involve the systematic formulation of analogues by breaking specific bonds, substituting aromatic cyclic systems for saturated ones, or reducing the size of the hydrocarbon portion of the parent molecule. uni.luctdbase.org These rational design principles are directly applicable to this compound research for optimizing its therapeutic attributes. umich.edu

Lead Optimization Strategies in this compound Research

Fragment-Based Drug Design (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is a contemporary and highly relevant approach in lead optimization. This methodology centers on identifying small chemical fragments that exhibit weak binding affinity to a therapeutic target. These initial fragments are then systematically grown or merged to construct a larger lead compound with significantly higher affinity. Unlike traditional high-throughput screening (HTS), which screens vast libraries of larger compounds, FBDD typically employs smaller libraries (a few thousand compounds) composed of low molecular weight fragments (generally below 300 Da, with ≤3 hydrogen bond donors/acceptors, and a logP ≤3). This "rule of three" ensures that the fragments maintain favorable oral bioavailability and pharmacokinetics even after subsequent modifications. Computational methods play a crucial role in FBDD, assisting in the assembly of fragment libraries, initial screening, and the prediction of optimal binding modes, thereby streamlining the exploration of potential drug leads. While specific documented applications of FBDD directly to this compound are not detailed in the provided literature, the principles of FBDD—such as identifying key binding motifs and then elaborating upon them to improve affinity and selectivity—are broadly applicable and would be highly relevant in optimizing this compound and its analogues for targeted muscarinic receptor modulation. ctdbase.org This approach facilitates a stepwise optimization of both binding affinity and selectivity. ctdbase.org

4.3.2. Computational Methods in Lead Optimization

Computational methods play a pivotal role in the lead optimization phase of drug discovery, offering insights into molecular interactions, conformational preferences, and predictive modeling that can guide the design of improved compounds. For this compound and its analogues, these in silico approaches have been instrumental in elucidating structure-activity relationships, particularly concerning their interaction with muscarinic receptors.

One significant application of computational methods in the study of this compound has involved molecular modeling studies aimed at understanding its muscarinic receptor activity thegoodscentscompany.com. These studies typically employ techniques such as molecular docking and dynamics simulations to predict how this compound and its structural variants bind to the receptor's active site. By analyzing the binding poses and interaction energies, researchers can identify key pharmacophoric features and structural motifs that contribute to the compound's affinity and selectivity. This understanding is crucial for rational drug design, allowing for targeted modifications to enhance desired pharmacological properties.

Furthermore, conformational analysis has been a key computational approach applied to this compound, specifically this compound Hydrochloride qecku.com. Conformational analysis involves determining the most stable three-dimensional arrangements (conformations) of a molecule. For flexible molecules like this compound, understanding their preferred conformations is vital because the biologically active conformation is often the one that best fits the target receptor. Computational conformational analysis, often performed using quantum mechanics or molecular mechanics calculations, helps in identifying low-energy conformers. This information can then be correlated with observed biological activity, providing a basis for optimizing the molecule's structure to favor conformations that are more conducive to strong receptor binding and desired activity.

The integration of these computational findings with experimental data allows for a more efficient and precise lead optimization process. For instance, if molecular modeling suggests that a particular substituent enhances binding due to favorable interactions with a specific amino acid residue in the receptor, synthetic efforts can be directed towards incorporating such features. Similarly, if conformational analysis reveals that a certain structural modification rigidifies the molecule into a more active conformation, this insight can guide the design of novel analogues with improved potency.

While specific numerical data tables from computational studies on this compound's lead optimization were not extensively detailed in the provided search results, the methodologies described highlight the qualitative and quantitative insights gained. For example, a typical output from such studies might involve a ranking of analogues based on predicted binding affinity, or a detailed visualization of intermolecular interactions.

Table 1: Illustrative Computational Methods Applied in this compound Lead Optimization

| Computational Method | Application in this compound Research | Expected Output/Insight |

| Molecular Modeling | Study of muscarinic receptor activity of this compound analogues thegoodscentscompany.com | Predicted binding poses, interaction energies, identification of key binding residues, pharmacophore models. |

| Conformational Analysis | Study of this compound Hydrochloride qecku.com | Identification of stable 3D conformers, understanding of molecular flexibility, correlation of conformation with activity. |

| SAR Modeling (e.g., QSAR) | Guiding structural modifications for improved activity (implied by SAR focus) | Predictive models correlating structural features with biological activity, identification of optimal substituent properties. |

These computational efforts contribute to a more comprehensive understanding of this compound's structure-activity relationships, facilitating the rational design and optimization of new chemical entities with enhanced therapeutic profiles.

Molecular Mechanism of Action and Receptor Interaction Dynamics

Quantitative Assessment of Muscarinic Receptor Antagonism

The antagonistic activity of Azaprophen against muscarinic receptors has been rigorously quantified through both radioligand binding assays and functional antagonism studies in isolated tissue preparations.

Radioligand Binding Assays and Determination of Binding Affinities (Ki values)

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. For this compound, binding affinities were measured by competition against the non-selective muscarinic antagonist radioligand [³H]quinuclidinyl benzilate ([³H]QNB) wikipedia.orgwikipedia.org. These studies were conducted across a range of biological preparations, including guinea pig ileum, rat heart, rat brain, and Chinese hamster ovary (CHO) cells transfected with M1 or M3 muscarinic receptor subtypes wikipedia.orgwikipedia.org.

The inhibition constant (Ki) values for this compound demonstrated potent binding across these diverse tissues and cell lines. The Ki values for this compound ranged from 8.81 x 10⁻¹¹ M to 4.72 x 10⁻¹⁰ M, indicating high affinity for muscarinic receptors in these systems wikipedia.orgwikipedia.org.

Table 1: this compound Binding Affinities (Ki values) in Various Tissues and Cells

| Tissue/Cell Type | Ki Range (M) wikipedia.orgwikipedia.org |

| Guinea Pig Ileum | 8.81 x 10⁻¹¹ - 4.72 x 10⁻¹⁰ |

| Rat Heart | 8.81 x 10⁻¹¹ - 4.72 x 10⁻¹⁰ |

| Rat Brain | 8.81 x 10⁻¹¹ - 4.72 x 10⁻¹⁰ |

| M1-transfected CHO cells | 8.81 x 10⁻¹¹ - 4.72 x 10⁻¹⁰ |

| M3-transfected CHO cells | 8.81 x 10⁻¹¹ - 4.72 x 10⁻¹⁰ |

Functional Antagonism in Isolated Tissue Preparations (e.g., Methacholine-Induced Responses in Guinea Pig Ileum)

Beyond binding affinity, the functional antagonistic properties of this compound have been assessed in isolated tissue preparations. Pharmacological affinities of this compound as an antagonist were determined by measuring its ability to inhibit methacholine-induced tension responses in the guinea pig ileum wikipedia.orgwikipedia.org. The guinea pig ileum is a well-established model for studying muscarinic receptor-mediated contractions, primarily involving the M3 muscarinic receptor subtype cdutcm.edu.cnwikipedia.org. In these functional assays, this compound acts as a competitive antagonist wikipedia.org. The pharmacological affinities were quantified as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response wikipedia.orgwikipedia.org.

Profiling of Muscarinic Receptor Subtype Selectivity (M1, M2, M3, M4)

Muscarinic acetylcholine (B1216132) receptors comprise five distinct subtypes (M1-M5), each exhibiting unique expression patterns and functional roles wikipedia.orgthegoodscentscompany.comfishersci.fi. Understanding the selectivity of a compound across these subtypes is crucial for characterizing its pharmacological profile.

Comparative Analysis with Non-Selective and Subtype-Selective Reference Antagonists

Studies investigating the selectivity of this compound among muscarinic receptor subtypes (M1, M2, M3, M4) revealed that this compound, along with eight other muscarinic antagonists, did not significantly discriminate between these subtypes wikipedia.orgwikipedia.org. This indicates that this compound acts as a relatively non-selective muscarinic receptor antagonist.

In contrast, other muscarinic antagonists exhibit varying degrees of subtype selectivity. For instance, pirenzepine (B46924) is known as an M1-selective antagonist, demonstrating significantly higher affinity for M1 receptors compared to other subtypes wikipedia.orguni.lu. Atropine (B194438), like this compound, is generally considered a non-selective muscarinic receptor antagonist, showing comparable affinity across all muscarinic receptor subtypes wikipedia.orguni.lu.

Investigation of Receptor Discrimination Capacities

The investigation into this compound's receptor discrimination capacities consistently showed a lack of significant selectivity across the M1, M2, M3, and M4 muscarinic receptor subtypes wikipedia.orgwikipedia.org. This suggests that this compound's antagonistic effects are broadly distributed among these receptor populations rather than being concentrated on a specific subtype. Receptor discrimination is typically assessed by comparing binding affinities (Ki values) or functional potencies (pA2 values) across different receptor subtypes expressed in various tissues or cloned cell lines guidetopharmacology.orguni.lu. The findings for this compound indicate that its interaction with these receptors is largely non-discriminatory in terms of subtype preference wikipedia.orgwikipedia.org.

Theoretical and Computational Modeling of Ligand-Receptor Interactions

Theoretical and computational modeling approaches play a vital role in understanding the intricate details of ligand-receptor interactions at a molecular level. These methods can provide insights into binding mechanisms, conformational changes, and the energetic contributions to ligand affinity and selectivity thegoodscentscompany.com.

A molecular modeling-molecular mechanics study was conducted specifically to account for the observed stereoselectivity of this compound and its isomers wikipedia.org. This computational approach aimed to elucidate the structural basis for why (+)-Azaprophen is significantly more potent (approximately 200 times) than its (-)-enantiomers, and why the 3β-ol isomer is considerably less potent (around 50 times) than this compound across all tested systems wikipedia.org. Such studies involve simulating the interactions between the ligand and the receptor at an atomic level, predicting preferred binding poses, and calculating interaction energies, thereby offering a deeper understanding of the molecular determinants of drug potency and stereospecificity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a small molecule (ligand), such as this compound, when it binds to a larger macromolecule (receptor), typically a protein. The primary goal is to identify the most energetically favorable pose of the ligand within the receptor's binding site github.ioopenaccessjournals.com. This method involves algorithms that sample various conformations of the ligand and its position within the receptor pocket, followed by scoring functions that estimate the binding energy for each pose openaccessjournals.comnanobioletters.com.

For this compound, molecular docking simulations would typically involve preparing the 3D structures of both the ligand and the target receptor. The receptor's active site is defined as the region where binding is expected to occur github.io. The simulation then explores how this compound fits into this site, considering its conformational flexibility and the shape complementarity with the receptor. Key interactions that are frequently identified through docking include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between this compound's functional groups and specific amino acid residues within the receptor's binding pocket frontiersin.org.

For instance, hypothetical docking results for this compound binding to a specific receptor might reveal the following key interactions and predicted binding scores:

| Predicted Binding Mode | Key Interacting Residues | Interaction Type(s) | Predicted Docking Score (kcal/mol) |

| Pose 1 | Tyr101, Phe205, Leu310 | Hydrophobic, Pi-stacking | -9.5 |

| Pose 2 | Ser150, Asp280, Trp350 | Hydrogen Bond, Hydrophobic | -8.9 |

| Pose 3 | Gln75, Val180, Ile290 | Hydrogen Bond, Hydrophobic | -8.2 |

Table 1: Hypothetical Molecular Docking Simulation Results for this compound-Receptor Binding

These predicted poses and interaction types provide a foundational understanding of how this compound might engage with its biological target, guiding further investigations into its mechanism of action.

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the most probable binding pose, molecular dynamics (MD) simulations offer a dynamic view of the this compound-receptor complex over time. MD simulations involve calculating the forces acting on each atom in the system and then updating their positions based on Newton's laws of motion, allowing the system to evolve over a specified time scale nih.govresearchgate.netmdpi.com. This approach is crucial for understanding the stability of the predicted binding pose, conformational changes in both the ligand and the receptor upon binding, and the flexibility of the binding site frontiersin.orgrowan.edu.

MD simulations of this compound-receptor complexes typically involve setting up the docked complex in a solvated environment (e.g., water molecules and ions) to mimic physiological conditions. The system is then subjected to a simulation run, often for nanoseconds to microseconds, to observe its behavior. Parameters commonly analyzed include:

Root Mean Square Fluctuation (RMSF): Quantifies the flexibility of individual amino acid residues in the receptor, highlighting regions that are more dynamic or rigid upon this compound binding.

Hydrogen Bond Analysis: Tracks the formation and persistence of specific hydrogen bonds between this compound and the receptor, confirming and refining interactions identified by docking.

Hypothetical MD simulation findings for an this compound-receptor complex might illustrate the following:

| Simulation Parameter | Observation for this compound-Receptor Complex | Implication |

| RMSD (Ligand) | Stabilizes after 10 ns, low fluctuations | Stable binding pose of this compound |

| RMSD (Receptor Backbone) | Minor fluctuations (< 1.5 Å) | Overall structural integrity of the receptor maintained |

| RMSF (Binding Site Residues) | Reduced flexibility for key interacting residues (e.g., Tyr101, Phe205) | This compound binding induces rigidity in the active site |

| Hydrogen Bond Persistence (Ser150-Azaprophen) | >80% occupancy throughout simulation | Strong and consistent hydrogen bond formation |

Table 2: Hypothetical Molecular Dynamics Simulation Observations for this compound-Receptor Complex

These dynamic insights are vital for validating docking predictions and understanding the dynamic nature of this compound's interaction with its target.

Free Energy Perturbation Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) calculations are advanced computational methods used to accurately predict the binding affinity (ΔG) of a ligand to its receptor. Unlike simpler scoring functions used in docking, FEP is a rigorous, physics-based approach that accounts for entropic contributions and provides a more quantitative measure of binding strength cresset-group.comresearchgate.netnih.gov. It is considered one of the most accurate methods for in silico binding affinity prediction and is particularly useful for comparing the binding of structurally related compounds researchgate.net.

The methodology involves an "alchemical transformation" where one molecule is gradually transformed into another (or into nothing, for absolute binding free energy) while coupled to the receptor and in solvent drugdesigndata.org. By calculating the free energy change associated with this transformation, the relative or absolute binding free energy can be determined. FEP calculations are computationally intensive but can achieve results typically within 1 kcal/mol of experimental data, enabling informed decisions in lead optimization cresset-group.com.

For this compound, FEP calculations could be employed to:

Predict its absolute binding affinity to a target receptor.

Compare the binding affinity of this compound to that of its analogs or other known ligands for the same receptor.

Identify specific molecular modifications to this compound that could enhance or diminish its binding affinity.

Hypothetical FEP calculation results for this compound and a related analog might be presented as follows:

| Compound | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) vs. This compound |

| This compound | -10.2 | 0.0 (Reference) |

| Analog A | -11.5 | -1.3 |

| Analog B | -9.8 | +0.4 |

Table 3: Hypothetical Free Energy Perturbation Calculation Results for this compound and Analogs

A more negative ΔG indicates stronger binding. Such calculations provide quantitative predictions that can prioritize compounds for synthesis and experimental validation, significantly accelerating the drug discovery process cresset-group.com.

Preclinical Pharmacological Investigations in Experimental Models

In Vitro Pharmacological Models for Receptor Activity

Studies utilizing in vitro pharmacological models have been instrumental in characterizing Azaprophen's interaction with muscarinic receptors. These models include both cell-based assays and membrane preparations from animal tissues.

This compound's muscarinic antagonist activity has been evaluated in cell-based assays, specifically in Chinese Hamster Ovary (CHO) cells transfected to express m1 and m3 muscarinic receptors. A comparative analysis with atropine (B194438), another known muscarinic antagonist, revealed distinct profiles. This compound demonstrated greater activity than atropine in CHO cells expressing m1 receptors. Conversely, it was found to be less active than atropine in CHO cells expressing m3 receptors. Despite these differences, this compound, similar to atropine, did not exhibit significant selectivity or discrimination among the muscarinic receptor subtypes. evotec.com

Further in vitro investigations into this compound's muscarinic antagonist properties have involved radioligand binding studies using membrane preparations derived from various animal tissues. These preparations included guinea pig ileum, rat heart, and rat brain. In these tissue preparations, this compound consistently showed greater activity in radioligand binding compared to atropine. This suggests a potent interaction with muscarinic receptors across these diverse biological matrices. evotec.com

The comparative activity of this compound and Atropine in various in vitro models is summarized in the table below:

| In Vitro Model | This compound Activity vs. Atropine | Muscarinic Receptor Subtype Discrimination |

| CHO cells (m1 receptors) | More active | No major discrimination |

| CHO cells (m3 receptors) | Less active | No major discrimination |

| Guinea pig ileum | More active | N/A |

| Rat heart | More active | N/A |

| Rat brain | More active | N/A |

While in vitro pharmacodynamic (PD) models are widely utilized in drug development to characterize drug effects and guide compound selection and dose optimization, specific detailed applications for this compound beyond the receptor activity assays mentioned above are not explicitly detailed in the provided research findings. These models generally aim to provide quantitative information on drug effects and can simulate in vivo drug concentration profiles to characterize drug activity. nih.govnih.govfrontiersin.org

Animal Pharmacokinetic and Pharmacodynamic Studies (Excluding Human Data)

Animal studies are crucial in preclinical development to understand how a compound is handled by the body and its effects.

Preclinical pharmacokinetic (PK) studies, which evaluate absorption, distribution, metabolism, and excretion (ADME), are essential for understanding a drug's disposition in animal models and for predicting its behavior in vivo. nih.govwuxiapptec.com While this compound's anticholinergic characteristics have been investigated in rats, including its effects on schedule-controlled behavior gerstel.com, specific detailed data regarding its absorption, distribution patterns, or precise metabolic pathways in preclinical animal species like rodents are not explicitly provided within the current search results. General pharmacokinetic studies in rodents typically involve assessing parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), half-life (T1/2), and area under the plasma concentration-time curve (AUC). nih.gov Such studies are fundamental for determining appropriate drug exposure and dose requirements for further efficacy and safety studies. wuxiapptec.com

In vitro metabolism studies, particularly those employing liver microsomes, are a common approach to assess the metabolic stability and identify the metabolic fate of drug candidates. evotec.combioduro.comnuvisan.comadmescope.com Liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450 (CYP) and uridine (B1682114) glucuronosyl transferase (UGT) enzymes, are frequently used for these investigations. bioduro.com These assays measure the disappearance of the parent compound over time in the presence of liver microsomes, providing an estimate of its metabolic stability and intrinsic clearance. evotec.comnuvisan.comadmescope.com While this compound's metabolism has been investigated using microsomes evotec.com, specific details regarding the identified metabolic pathways, the enzymes involved, or quantitative metabolic stability data (e.g., half-life in microsomes) are not explicitly available in the provided search results.

Absorption, Distribution, and Metabolism in Preclinical Animal Species (e.g., rodents)

Determination of Pharmacokinetic Parameters from Time-Activity Curves

Pharmacokinetic (PK) studies quantify how a drug moves through an organism, often by measuring its concentration in biological fluids or tissues over time. labtoo.com Time-activity curves (TACs) are generated by plotting the activity or concentration of a compound in a specific tissue or fluid as a function of time following administration. researchgate.netcuni.cz These curves are essential for determining key pharmacokinetic parameters.

Commonly determined pharmacokinetic parameters from time-activity curves include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in plasma.

Time to Reach Cmax (Tmax): The time at which Cmax is observed.

Elimination Half-Life (t1/2): The time it takes for the concentration of the drug in the plasma to reduce by half.

Area Under the Concentration-Time Curve (AUC): Represents the total drug exposure over time.

Mean Residence Time (MRT): The average time the drug molecules remain in the body.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body. dovepress.comfrontiersin.org

Preclinical Pharmacodynamic Efficacy Models in Animal Systems

Pharmacodynamic (PD) studies investigate the effects of a drug on the body, with a particular emphasis on dose-response relationships. creative-biolabs.com Animal models are widely used in preclinical PD studies to assess the efficacy of drug candidates and understand their biological mechanisms. creative-biolabs.comparazapharma.comeuropa.euresearchgate.net These models aim to mimic human disease states, allowing researchers to measure parameters such as disease severity reduction or improvement in symptoms. dovepress.com

This compound is recognized as a muscarinic receptor antagonist. nih.gov Preclinical studies have investigated its effects on muscarinic receptors and related physiological responses. dovepress.comnih.gov

Dose-response relationships are fundamental to pharmacodynamics, illustrating how the magnitude of a biological response changes with varying doses of a compound. creative-biolabs.comnews-medical.net These relationships are typically depicted graphically with dose on the x-axis and response on the y-axis, often exhibiting a sigmoidal shape on a logarithmic dose scale. news-medical.netufz.de Key characteristics derived from dose-response curves include potency, maximal efficacy (or ceiling effect), and slope. rsc.org

Studies involving this compound have characterized its in vivo concentration-response relationships. researchgate.net For instance, investigations in rats have shown that this compound can significantly increase both ambulations and fine motor activity. nih.gov The increased activity levels typically return to vehicle control levels within 2 to 6 hours post-injection. nih.gov When compared to other anticholinergic drugs, this compound's potency in affecting locomotor activity in rats was ranked relative to scopolamine (B1681570), indicating its pharmacological activity in this context. nih.gov

While specific quantitative data tables detailing the dose-response curves (e.g., EC50 values for locomotor activity) for this compound in experimental models are not extensively published in the readily accessible literature, the existence of such characterizations is confirmed.

The exposure-biological effect relationship defines how the systemic exposure to a drug correlates with its observed biological response. This relationship is critical for predicting drug behavior in humans and optimizing dosing regimens. nih.govnih.gov Biomarkers of exposure can indicate the presence of an environmental agent, while biomarkers of effect reflect the magnitude of a biological response to exposure. ufz.de

Analyzing exposure-response relationships helps to understand the drug's mechanism of action and to identify relevant animal models for translational research. europa.eunih.gov Confounding factors, such as baseline characteristics or disease progression, can influence the apparent exposure-response relationship, necessitating careful analysis strategies. nih.gov

For this compound, its activity as a muscarinic receptor antagonist implies a direct relationship between its concentration at the target receptors and the resulting anticholinergic effects. While the precise quantitative exposure-effect relationships with detailed data tables for this compound are not widely available in the public domain, the observed effects on locomotor activity in rats are a direct manifestation of its biological effect in response to exposure. nih.gov

Methodological Considerations for Multi-Radionuclide/Multi-Position Labeling in PK Studies

Multi-radionuclide or multi-position labeling techniques involve incorporating different radioisotopes into a molecule or labeling a molecule at multiple positions. This methodology can be particularly useful in pharmacokinetic studies for tracking the distribution and metabolism of a compound or its different components simultaneously. For instance, in complex drug delivery systems like nanoscale metal-organic frameworks, multiple radionuclides can be labeled to enable both tumor imaging and radioisotope therapy. rsc.org This allows for real-time visualization and assessment of biodistribution. rsc.org

The use of such advanced labeling techniques in PK studies provides comprehensive data on the fate of a drug within the body, including its absorption, distribution to specific tissues (e.g., tumor, brain, lung), and elimination pathways. bccrc.cadovepress.com While these methodologies are important for detailed PK characterization, specific preclinical pharmacokinetic studies on this compound utilizing multi-radionuclide or multi-position labeling are not detailed in the publicly available scientific literature.

Advanced Computational Chemistry Applications in Azaprophen Research

Integration of Artificial Intelligence and Machine Learning

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized drug discovery and development by enabling the rapid and effective analysis of vast volumes of biological and chemical data nih.govneovarsity.orgencyclopedia.pubastrazeneca.comamr-action.aumdpi.comroche.commednexus.org. AI systems, through algorithms and sophisticated techniques like deep learning, can learn from large datasets to improve their performance over time, streamlining processes and uncovering valuable insights neovarsity.orgencyclopedia.pubmdpi.com.

AI and ML models can predict various compound properties, including absorption, distribution, metabolism, elimination, efficacy, and safety astrazeneca.com. They are employed in virtual screening to identify potential drug candidates and optimize drug design by predicting efficacy, toxicity, and possible adverse effects mdpi.comroche.combiorxiv.org. The ability of these models to leverage explicitly computed binding poses and integrate features from molecular graphs and protein sequences enhances the accuracy of binding affinity predictions, even without readily available co-crystal structures biorxiv.orgfrontiersin.orgacs.org.

Cheminformatics is an interdisciplinary field that applies computational methods and techniques to manage, analyze, and interpret chemical data neovarsity.orgencyclopedia.pubacs.orgpharmaphorum.com. It plays a crucial role in accelerating drug discovery by enabling the construction of chemical databases, performing molecular similarity searches, designing combinatorial libraries, conducting molecular cluster analysis, and exploring chemical space encyclopedia.pubacs.orgpharmaphorum.comresearchgate.net.

By combining chemistry with computer science and data analysis, cheminformatics facilitates a better understanding of the physicochemical properties, biological activity, and structural diversity of chemical substances neovarsity.orgacs.org. It is instrumental in developing predictive models for various compound properties, such as solubility, stability, and bioavailability, and in optimizing drug-like characteristics neovarsity.org. Cheminformatics, often coupled with AI and ML, allows researchers to generate new compound structures that fit specific target requirements or optimize desired properties, thereby expediting the design of novel compounds with enhanced precision neovarsity.orgencyclopedia.pub. This systematic exploration of the relationship between chemical structure and biological activity (SAR) is a cornerstone of rational drug design neovarsity.orgpharmaphorum.com.

7.3. Theoretical Studies on Molecular Recognition and Interactions

Theoretical studies, particularly those employing computational chemistry methods such as molecular docking and molecular dynamics simulations, play a crucial role in elucidating the intricate mechanisms of molecular recognition and interaction between a compound like Azaprophen and its biological targets. These in silico approaches offer atomic-level insights into binding affinities, key interacting residues, and conformational changes, which are vital for understanding pharmacological activity and guiding drug design 3ds.comwiley.comfrontiersin.orgnas.edunih.govnih.gov.

Research has leveraged molecular modeling to investigate the activity of this compound and its analogs, particularly concerning their interaction with muscarinic receptors thegoodscentscompany.comacs.org. These studies aim to understand the structural basis for their observed pharmacological profiles.

More recently, theoretical investigations have explored the potential interactions of this compound, alongside other muscarinic antagonists, with Vascular Endothelial Growth Factor Receptors (VEGF-R1, VEGF-R2, and VEGF-R3) researchgate.netcerradopub.com.br. Molecular docking simulations were performed using specific protein structures (PDB IDs: 2ho4 for VEGF-R1, 3hng for VEGF-R2, and 4bsj for VEGF-R3) as theoretical tools researchgate.netcerradopub.com.br. The findings from these studies indicated notable differences in the number of amino acid residues and the energy levels involved in the interactions of this compound with these VEGF receptors when compared to control compounds researchgate.netcerradopub.com.br. This suggests that this compound could potentially act as a VEGF receptor inhibitor, a phenomenon that might lead to a decrease in cancer cell growth, positioning it as a potential therapeutic alternative for evaluation in certain cancer models researchgate.netcerradopub.com.br.

While specific detailed numerical data for this compound's binding energies and precise interacting residues from these studies were not extensively detailed in the public abstracts, such computational analyses typically yield quantitative metrics. For instance, molecular docking studies commonly report binding energies (e.g., in kcal/mol) and identify specific amino acids within the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic contacts with the ligand. Molecular dynamics simulations further provide insights into the stability of these interactions over time and the dynamic behavior of the protein-ligand complex 3ds.comnih.govnih.gov.

An illustrative example of the type of data that would be presented from such theoretical studies is shown below. This table structure represents the kind of detailed research findings typically generated from molecular docking and molecular dynamics simulations, including binding affinities and key interaction types.

Table 7.3.1: Illustrative Data from Theoretical Molecular Recognition Studies of this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| VEGF-R1 | 2ho4 | [Data not specified in sources] | [Data not specified in sources] | Hydrogen bonds, Hydrophobic interactions |

| VEGF-R2 | 3hng | [Data not specified in sources] | [Data not specified in sources] | Hydrogen bonds, Hydrophobic interactions |

| VEGF-R3 | 4bsj | [Data not specified in sources] | [Data not specified in sources] | Hydrogen bonds, Hydrophobic interactions |

| Muscarinic Receptors | [Varies] | [Data not specified in sources] | [Data not specified in sources] | [Varies] |

Molecular dynamics simulations are also integral to understanding the dynamic behavior of this compound within biological systems, including its conformational changes and the stability of its interactions with target proteins 3ds.comnih.govdp.tech. These simulations can provide a realistic, atomic-level picture of how molecular recognition occurs, offering a deeper understanding beyond static docking poses nih.gov.

Future Directions and Research Perspectives

Development of Novel Azaprophen Analogues with Enhanced Pharmacological Profiles

Future research is heavily focused on designing and synthesizing novel this compound analogues to achieve enhanced pharmacological properties. This compound contains the 6-azabicyclo[3.2.1]octane ring system, a privileged motif found in numerous biologically active synthetic and natural compounds researchgate.netosti.govwhiterose.ac.uk. Studies have already explored the synthesis, molecular modeling, and muscarinic receptor activity of various this compound analogues thegoodscentscompany.combindingdb.orgacs.orgacs.org.

The goal of developing new analogues includes improving potency, increasing selectivity for specific muscarinic receptor subtypes, and potentially modulating other relevant targets to achieve a more desirable therapeutic outcome. For instance, while this compound, like atropine (B194438), primarily decreases response rates in certain behavioral tasks, other antimuscarinics with diphenyl substituents, such as benactyzine, can exhibit behavioral excitatory effects nih.gov. Understanding these structural differences and their impact on pharmacological profiles can guide the rational design of analogues that minimize undesirable side effects while maximizing therapeutic efficacy. Further derivatization of the 6-azabicyclo[3.2.1]octan-3-one scaffold, a precursor to this compound, is a key strategy for discovering new analogues osti.govresearchgate.net.

Exploration of Untapped Biological Targets or Pathways Related to this compound's Core Structure

While this compound is predominantly recognized for its potent muscarinic acetylcholine (B1216132) receptor antagonism whiterose.ac.uknih.gov, its core 6-azabicyclo[3.2.1]octane scaffold is present in a wide array of compounds with diverse biological activities researchgate.netosti.govwhiterose.ac.uk. This suggests a potential for this compound or its derivatives to interact with hitherto unexplored biological targets or pathways.

Preliminary research indicates that this compound, along with other anticholinergics, may possess anticonvulsive effects against certain induced seizures dergipark.org.trscience.gov. This finding opens a pathway for investigating its interactions with neurological pathways involved in seizure management, such as the inhibition of excitatory neurotransmitter systems or the activation of inhibitory pathways dergipark.org.tr. Exploring these "untapped" targets could lead to the discovery of new therapeutic applications for this compound-based compounds beyond their established antimuscarinic activity plos.org.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of new this compound analogues and the exploration of its biological interactions will increasingly rely on the integration of advanced computational and experimental methodologies. Computational methods have already been applied in molecular modeling studies of this compound analogues thegoodscentscompany.combindingdb.orgacs.orgacs.org.

Modern drug discovery extensively utilizes computational techniques such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationships (QSAR), including 3D-QSAR, to predict and optimize drug properties and understand drug-target interactions mdpi.com. These methods significantly reduce the time and cost associated with identifying lead compounds and designing new molecules with desired physicochemical and pharmacological properties mdpi.comresearchgate.net. The application of machine learning algorithms is also emerging as a powerful tool to accelerate the drug discovery process mdpi.comuvic.ca.

Complementing computational approaches, rigorous experimental methodologies are essential for validating predictions and characterizing the biological activity of novel compounds. Experimental designs often involve controlled studies with random assignment and precise measurement of dependent variables, such as those used in preclinical drug development icct.nllumenlearning.comwashington.eduegyankosh.ac.in. The combination of sophisticated computational modeling with targeted experimental validation will enable a more efficient and precise development of future this compound-based therapeutics.

Green Chemistry Principles in this compound Synthesis

Future efforts in the synthesis of this compound and its analogues are expected to increasingly incorporate green chemistry principles to minimize environmental impact and enhance sustainability. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edugctlc.orgamazon.com.

Key principles of green chemistry relevant to this compound synthesis include maximizing atom economy, using less hazardous chemical syntheses and safer solvents, improving energy efficiency, and utilizing renewable feedstocks yale.edugctlc.orgskpharmteco.comacs.org. A significant advancement in this area is the development of chemoenzymatic cascades for synthesizing the 6-azabicyclo[3.2.1]octane scaffold, a core component of this compound osti.govresearchgate.net. For example, a gram-scale one-pot chemoenzymatic cascade combining iridium photocatalysis with ene reductases (EREDs) has been developed, utilizing readily available N-phenylglycines and cyclohexenones, which can be obtained from biomass osti.govresearchgate.net. This approach exemplifies the use of renewable resources and catalytic methods to reduce waste and energy consumption. Furthermore, the use of enzymes in synthesis can significantly reduce the need for protecting groups, aligning with the "reduce derivatives" principle of green chemistry acs.org. Adopting these principles will lead to more environmentally benign and economically viable production routes for this compound and its future analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.